molecular formula C17H15N3O3 B3014250 methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate CAS No. 303995-52-0

methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate

Cat. No.: B3014250
CAS No.: 303995-52-0
M. Wt: 309.325
InChI Key: UKBCMAOTKSAEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate is a complex organic compound with a unique structure that combines isoquinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate typically involves the reaction of isoquinoline derivatives with pyridine-based compounds. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment . The reaction proceeds through the formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The environmentally friendly nature of the catalyst-free synthesis makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

Methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate is unique due to its specific combination of isoquinoline and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl N-[1-oxo-2-(pyridin-2-ylmethyl)isoquinolin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-17(22)19-15-11-20(10-12-6-4-5-9-18-12)16(21)14-8-3-2-7-13(14)15/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCMAOTKSAEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.